5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide
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Overview
Description
5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the bromination of an indole derivative, followed by the introduction of the cyclopentylsulfamoyl group. The final step involves the formation of the carboxamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-methoxysalicylidene-2-furfurylamine
- 3-nitrosalicylidene-2-furfurylamine
- 5-bromo-3,4-dihydroxybenzaldehyde
Uniqueness
What sets 5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
918494-70-9 |
---|---|
Molecular Formula |
C14H16BrN3O3S |
Molecular Weight |
386.27 g/mol |
IUPAC Name |
5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H16BrN3O3S/c15-8-5-6-11-10(7-8)13(12(17-11)14(16)19)22(20,21)18-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H2,16,19) |
InChI Key |
GUXQEYYAPYACNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |
Origin of Product |
United States |
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